Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity)

Catalog No.
S1795099
CAS No.
953787-51-4
M.F
C₁₆H₁₅F₂N₃O₄S
M. Wt
383.37
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pantoprazole Sulfide N-Oxide (Pantoprazole Impurit...

CAS Number

953787-51-4

Product Name

Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity)

IUPAC Name

6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole

Molecular Formula

C₁₆H₁₅F₂N₃O₄S

Molecular Weight

383.37

InChI

InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-21(22)12(14(13)24-2)8-26-16-19-10-4-3-9(25-15(17)18)7-11(10)20-16/h3-7,15H,8H2,1-2H3,(H,19,20)

SMILES

COC1=C(C(=[N+](C=C1)[O-])CSC2=NC3=C(N2)C=C(C=C3)OC(F)F)OC

Synonyms

5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole-N-oxide; 6-(Difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]thio]-1H-benzimidazole; Pantoprazole Impurity;

Pantoprazole Sulfide N-Oxide (PSNO) is not currently a focus of scientific research. It arises as an impurity during the manufacturing process of the proton pump inhibitor drug Pantoprazole [, ].

  • Impurity in Drug Manufacturing: Research on Pantoprazole primarily focuses on its therapeutic effects and potential side effects, with limited mention of PSNO except in the context of quality control measures to ensure minimal presence of this impurity in the final drug product [, ].

Pantoprazole Sulfide N-Oxide, also known as Pantoprazole Impurity, is a chemical compound that arises as a byproduct during the synthesis of Pantoprazole, a widely used proton pump inhibitor for the treatment of gastroesophageal reflux disease and other acid-related disorders. This compound is characterized by its unique structural features, which include a sulfur atom that is oxidized to form a sulfoxide or sulfone derivative. The presence of impurities like Pantoprazole Sulfide N-Oxide in pharmaceutical formulations is critical to monitor, as they can influence the drug's efficacy and safety profiles.

Pantoprazole Sulfide N-Oxide is not an intended therapeutic agent and is unlikely to have a specific mechanism of action within the body.

The safety profile of Pantoprazole Sulfide N-Oxide has not been extensively studied. Due to its structural similarity to Pantoprazole, it is possible that it might share some of the side effects of the drug, but at significantly lower potency. However, without specific research, this remains speculation. As an impurity, its presence in Pantoprazole medication needs to be controlled to minimize any potential unintended effects [].

During the synthesis of Pantoprazole. Key reactions include:

  • Oxidation of Sulfide to Sulfoxide: This reaction is catalyzed by oxidizing agents such as hydrogen peroxide or sodium hypochlorite, leading to the transformation of the sulfide group in Pantoprazole to a sulfoxide state.
  • Formation Mechanism: A proposed mechanism for the formation of this impurity involves the generation of radical cations under specific pH conditions, which can facilitate the oxidation process and subsequent rearrangements leading to the impurity's formation .

The synthesis of Pantoprazole Sulfide N-Oxide can occur through various methods during the production of Pantoprazole. Common approaches include:

  • Condensation Reactions: The initial step typically involves the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride in the presence of an inorganic base .
  • Oxidation Steps: Following condensation, oxidation reactions using agents like methyl rhenium trioxide or hydrogen peroxide can yield the sulfoxide or sulfone derivatives .

Pantoprazole Sulfide N-Oxide primarily serves as a marker for quality control in pharmaceutical manufacturing. Its presence is monitored to ensure that the active pharmaceutical ingredient meets regulatory standards for purity and safety. Additionally, understanding its formation can help in optimizing synthesis routes to minimize impurity levels.

Pantoprazole Sulfide N-Oxide shares structural similarities with several other compounds related to proton pump inhibitors and their impurities. Below are some similar compounds:

Compound NameStructure FeaturesUnique Aspects
OmeprazoleContains a thiazole ring and a benzimidazole moietyFirst proton pump inhibitor developed
LansoprazoleContains a 2-pyridinyl methyl groupDistinct structural modifications compared to Pantoprazole
RabeprazoleContains a thiophene ringUnique substitution pattern affecting activity
PantoprazoleSimilar benzimidazole structurePrimary compound from which impurities derive

The uniqueness of Pantoprazole Sulfide N-Oxide lies in its specific formation during Pantoprazole synthesis and its potential implications for drug safety and efficacy.

XLogP3

2.7

Dates

Modify: 2023-08-15

Explore Compound Types